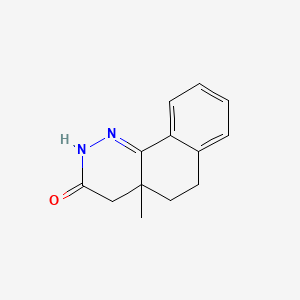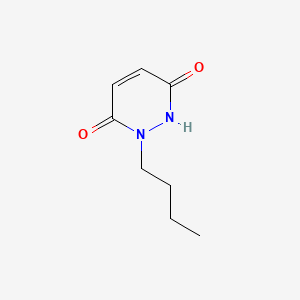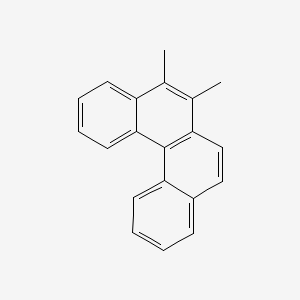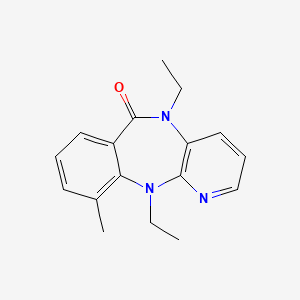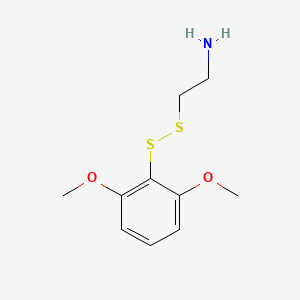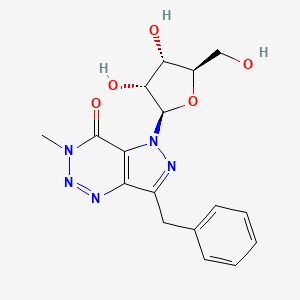
2,9-Dimethyl(1,10)phenanthrolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Dimethyl(1,10)phenanthrolin-4-ol is a heterocyclic organic compound with the molecular formula C14H12N2O. It is a derivative of phenanthroline, characterized by the presence of two methyl groups at positions 2 and 9, and a hydroxyl group at position 4. This compound is known for its chelating properties and is widely used in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl(1,10)phenanthrolin-4-ol typically involves the cyclization of appropriate precursors. One common method is the Skraup reaction, which involves the condensation of glycerol with o-phenylenediamine in the presence of an oxidizing agent such as sulfuric acid or nitrobenzene. The reaction conditions usually require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2,9-Dimethyl(1,10)phenanthrolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of 2,9-dimethyl(1,10)phenanthrolin-4-one.
科学研究应用
2,9-Dimethyl(1,10)phenanthrolin-4-ol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is used in studies involving metal ion transport and chelation.
Industry: It is used in the synthesis of various organic compounds and as a reagent in analytical chemistry.
作用机制
The mechanism of action of 2,9-Dimethyl(1,10)phenanthrolin-4-ol involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. This chelation process can affect various biochemical pathways, depending on the specific metal ion involved. For example, the copper(I) complex of this compound has been shown to inhibit the growth of Mycoplasma gallisepticum by transporting copper ions into the cell .
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: A parent compound without the methyl and hydroxyl substitutions.
2,2’-Bipyridine: Another chelating agent with similar coordination properties.
Ferroin: A complex of 1,10-phenanthroline with iron(II).
Uniqueness
2,9-Dimethyl(1,10)phenanthrolin-4-ol is unique due to the presence of methyl groups at positions 2 and 9, which can influence its steric and electronic properties
属性
CAS 编号 |
27337-58-2 |
|---|---|
分子式 |
C14H12N2O |
分子量 |
224.26 g/mol |
IUPAC 名称 |
2,9-dimethyl-1H-1,10-phenanthrolin-4-one |
InChI |
InChI=1S/C14H12N2O/c1-8-3-4-10-5-6-11-12(17)7-9(2)16-14(11)13(10)15-8/h3-7H,1-2H3,(H,16,17) |
InChI 键 |
OVXHELNHLDLYEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C=CC3=C2NC(=CC3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


